Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals. The structure of this compound includes a quinoline ring system that is partially saturated, with a hydroxyl group at the 6-position and a carboxylate ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The quinoline ring can be further reduced to form fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.
Reduction: Formation of fully saturated quinoline derivatives.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6-position can participate in hydrogen bonding and other interactions with biological molecules. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but lacks the hydroxyl group at the 6-position.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Contains a methoxy group instead of a hydroxyl group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure with additional methyl groups.
Uniqueness
Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the tetrahydroquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-4-5-12-10-3-2-7(13)6-9(8)10/h2-3,6,8,12-13H,4-5H2,1H3 |
InChI Key |
VVDVMCCPOHAPKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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